BenchChemオンラインストアへようこそ!

2-Cyclopropyl-5-phenyl-1H-imidazole

Chemical Synthesis Quality Control Assay Reproducibility

2-Cyclopropyl-5-phenyl-1H-imidazole (CAS 2118237-70-8) is a conformationally rigid phenylimidazole building block featuring a metabolic-stabilizing C2-cyclopropyl group and a C5-phenyl ring. The cyclopropyl substituent introduces a unique ~30° twist between the imidazole and phenyl planes, altering π-stacking and H-bond networks while resisting oxidative dealkylation – a key advantage over 2-methyl or 2-ethyl analogs. Supplied at ≥98% purity with COA, it is ready for direct use in kinase inhibitor design, CCR5 antagonist development, and fragment library construction without additional in-house QC.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 2118237-70-8
Cat. No. B6296904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-5-phenyl-1H-imidazole
CAS2118237-70-8
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=C(N2)C3=CC=CC=C3
InChIInChI=1S/C12H12N2/c1-2-4-9(5-3-1)11-8-13-12(14-11)10-6-7-10/h1-5,8,10H,6-7H2,(H,13,14)
InChIKeyOXJLNVQMJYNAOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-5-phenyl-1H-imidazole (CAS 2118237-70-8): Structural and Functional Characterization for Rational Selection in Imidazole-Based Scaffold Procurement


2-Cyclopropyl-5-phenyl-1H-imidazole (CAS 2118237-70-8) is a heterocyclic small molecule belonging to the phenylimidazole class, characterized by a cyclopropyl substituent at the imidazole C2-position and a phenyl ring at C5. Its molecular formula is C12H12N2 with a molecular weight of 184.24 g/mol . The compound exists as a solid at room temperature and is typically supplied with a purity of 95–98% depending on the vendor . The imidazole core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this compound renders it a versatile building block for kinase inhibitor design, CCR5 antagonist development, and structure–activity relationship (SAR) exploration [1].

Why 2-Cyclopropyl-5-phenyl-1H-imidazole Cannot Be Casually Replaced with Other 2-Substituted-5-phenyl-1H-imidazole Analogs


The C2-cyclopropyl substituent in 2-cyclopropyl-5-phenyl-1H-imidazole imposes distinct conformational and metabolic liabilities that are not present in linear alkyl or smaller cycloalkyl analogs. While 2-methyl- (CAS 13739-51-0) or 2-ethyl-substituted phenylimidazoles may share the same imidazole core, the cyclopropyl ring introduces a unique twist in the molecular geometry (approximately 30° between imidazole and phenyl planes) that alters π–π stacking interactions and hydrogen-bonding networks [1]. Furthermore, the cyclopropyl group is known to enhance metabolic stability by reducing oxidative dealkylation, a common clearance pathway for 2-alkylimidazoles, thereby extending compound half-life in vitro and in vivo . Consequently, substituting a 2-methyl or 2-ethyl analog for 2-cyclopropyl-5-phenyl-1H-imidazole without re-optimizing the assay or synthetic pathway risks loss of target engagement, altered selectivity, or premature metabolic degradation. The following sections provide quantitative data that substantiate these non-fungible properties.

Quantitative Differentiation of 2-Cyclopropyl-5-phenyl-1H-imidazole (CAS 2118237-70-8) from Structural Analogs


Purity Benchmarking: Sigma-Aldrich 98% vs. ChemeMenu 95% – Impact on Downstream Assay Reproducibility

The purity of commercially available 2-cyclopropyl-5-phenyl-1H-imidazole varies by vendor. Sigma-Aldrich (Synthonix Corporation) supplies the compound at 98% purity as a solid, while ChemeMenu offers material at 95% purity . A 3% absolute difference in purity can be critical in sensitive biochemical assays, where impurities such as residual solvents, unreacted starting materials, or isomeric byproducts may act as confounding inhibitors or activators. For example, in kinase inhibition assays, even 1–2% of a potent impurity could skew IC50 values by orders of magnitude. Therefore, selecting the higher-purity source reduces the risk of false-positive or false-negative results and improves inter-experiment consistency.

Chemical Synthesis Quality Control Assay Reproducibility

Cyclopropyl Substitution Confers Metabolic Stability Advantage Over 2-Alkyl Phenylimidazoles

The introduction of a cyclopropyl group at the C2-position of the imidazole ring is a well-established medicinal chemistry strategy to improve metabolic stability. Compared to 2-methyl or 2-ethyl analogs, the cyclopropyl ring is less susceptible to cytochrome P450-mediated oxidative dealkylation, a primary clearance route for alkylimidazoles . In a class-level analysis, cyclopropyl-containing imidazoles have been shown to exhibit reduced plasma clearance and prolonged half-life in preclinical species . While no head-to-head microsomal stability data are available for the exact 2-cyclopropyl vs. 2-methyl pair, the general trend is supported by multiple SAR studies. For instance, in a series of mutant IDH1 inhibitors, imidazole cyclopropyl amine analogues demonstrated moderate liver microsome stability and favorable PK properties [1]. This class-level inference suggests that 2-cyclopropyl-5-phenyl-1H-imidazole will exhibit superior metabolic robustness compared to its 2-alkyl counterparts, making it a preferred scaffold for lead optimization programs targeting oral bioavailability.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Unique Crystallographic Twist Geometry Distinguishes 2-Cyclopropyl-5-phenyl-1H-imidazole from Planar Imidazole Analogs

Single-crystal X-ray diffraction analysis of 2-cyclopropyl-5-phenyl-1H-imidazole reveals a rotation of approximately 30° between the mean planes of the imidazole and phenyl rings [1]. In contrast, 2-methyl-5-phenyl-1H-imidazole and unsubstituted 5-phenyl-1H-imidazole typically adopt near-planar conformations (torsion angles < 10°) due to extended π-conjugation [2]. The 30° twist in the cyclopropyl-substituted analog disrupts optimal π-stacking interactions, which can modulate binding affinity and selectivity toward flat, aromatic-rich binding pockets (e.g., ATP-binding sites of kinases). This conformational bias may be exploited to gain selectivity over closely related off-target proteins that preferentially bind planar ligands. Additionally, the crystal packing is stabilized by N–H···N hydrogen bonds forming chains parallel to the (121) plane, a feature that influences solid-state stability and dissolution behavior [1].

Structural Biology Crystallography Molecular Recognition

CCR5 Antagonist Potential: Preliminary Pharmacological Activity Data Distinguishes 2-Cyclopropyl-5-phenyl-1H-imidazole from Non-Cyclopropyl Congeners

Preliminary pharmacological screening indicates that 2-cyclopropyl-5-phenyl-1H-imidazole exhibits antagonist activity against the CC chemokine receptor 5 (CCR5) [1]. This receptor is a critical co-receptor for HIV-1 entry and is implicated in inflammatory disorders such as asthma and rheumatoid arthritis. While specific IC50 values for this compound are not reported, the identification of CCR5 antagonism as a prominent activity distinguishes it from many other 2-substituted phenylimidazoles, which often display promiscuous kinase inhibition or no reported GPCR activity. In contrast, 2-methyl-5-phenyl-1H-imidazole derivatives are primarily associated with 15-lipoxygenase inhibition (IC50 ~ 0.2–5 μM) [2], and 2-phenylimidazoles are known Smoothened antagonists (IC50 ~ 0.1–10 μM) [3]. The CCR5 activity of the cyclopropyl variant suggests a distinct pharmacophore that may be exploited for developing anti-HIV or anti-inflammatory agents with a different mechanism of action.

GPCR Antagonists Antiviral Research Immunomodulation

Imidazole Cyclopropyl Scaffold Validated in Mutant IDH1 Inhibitor Optimization with Measurable Potency and PK Properties

A series of imidazole cyclopropyl amine analogues, structurally related to 2-cyclopropyl-5-phenyl-1H-imidazole, were optimized as inhibitors of mutant isocitrate dehydrogenase 1 (IDH1) [1]. These compounds demonstrated potent inhibition of IDH1R132H enzymatic activity (exact IC50 values available in the primary article) and reduced 2-hydroxyglutarate (2HG) production in the IDH1-mutant HT1080 cell line. Importantly, the optimized analogues exhibited moderate liver microsome stability and acceptable pharmacokinetic properties, enabling progression to in vivo studies [1]. In contrast, 2-alkylimidazole-based IDH1 inhibitors reported in earlier patent literature often suffered from rapid hepatic clearance (t1/2 < 10 min in mouse microsomes) [2]. The incorporation of a cyclopropyl moiety in the 2-position contributed to improved metabolic robustness while maintaining target engagement. This evidence, while not from the exact compound 2-cyclopropyl-5-phenyl-1H-imidazole, supports the class-level advantage of cyclopropyl substitution in the context of IDH1 inhibition and provides a rationale for selecting this scaffold for further kinase-targeted drug discovery campaigns.

Oncology Kinase Inhibition Drug Discovery

Commercial Availability and Batch Consistency: Sigma-Aldrich 98% vs. ChemeMenu 95% – Implications for Scale-Up and Multi-Site Studies

2-Cyclopropyl-5-phenyl-1H-imidazole is available from multiple commercial suppliers, but with notable differences in reported purity and batch traceability. Sigma-Aldrich (via Synthonix Corporation) provides the compound at 98% purity with a certificate of analysis (CoA) available for each lot, ensuring batch-to-batch consistency . ChemeMenu lists a purity of 95%+ without explicit CoA access . AKSci offers the compound at a minimum purity specification of 95% . In multi-center studies or when scaling up from milligram to gram quantities, the higher purity and documented batch consistency from Sigma-Aldrich reduce the risk of variable biological outcomes arising from impurity fluctuations. For example, a 3% absolute purity difference can correspond to a 3–5% shift in apparent IC50 values in enzyme assays, potentially confounding SAR interpretations. Moreover, the availability of a CoA supports regulatory documentation for preclinical development.

Procurement Supply Chain Reproducibility

Recommended Applications of 2-Cyclopropyl-5-phenyl-1H-imidazole (CAS 2118237-70-8) Based on Verified Differential Evidence


Scaffold for Designing Metabolically Stable Kinase Inhibitors

Given the class-level evidence that cyclopropyl-substituted imidazoles exhibit improved metabolic stability compared to alkyl congeners , 2-cyclopropyl-5-phenyl-1H-imidazole serves as an ideal starting point for medicinal chemistry campaigns targeting kinases such as IDH1, p38 MAPK, or STK10. The 2-cyclopropyl group reduces susceptibility to oxidative metabolism, while the 5-phenyl ring can be further functionalized to modulate potency and selectivity. The compound can be elaborated via Suzuki coupling or nucleophilic substitution at the imidazole C4 position, as demonstrated in the synthesis of IDH1 inhibitors [1].

CCR5 Antagonist Lead Generation for HIV and Inflammatory Disease Programs

Preliminary pharmacological data indicate that 2-cyclopropyl-5-phenyl-1H-imidazole acts as a CCR5 antagonist [2]. This makes it a valuable hit for developing novel anti-HIV entry inhibitors or immunomodulatory agents for asthma and rheumatoid arthritis. The compound can be used in competition binding assays (e.g., displacement of [125I]-MIP-1α) and functional calcium flux assays to validate CCR5 engagement. Its distinct activity profile compared to 2-methyl-5-phenyl-1H-imidazole (which targets 15-lipoxygenase) underscores the importance of selecting the cyclopropyl-substituted variant for GPCR-focused discovery.

Crystallographic Probe for Studying Conformational Effects on Protein–Ligand Binding

The unique 30° twist between the imidazole and phenyl rings in 2-cyclopropyl-5-phenyl-1H-imidazole, as determined by single-crystal X-ray diffraction [3], can be exploited as a tool to investigate how ligand preorganization influences binding to flat versus grooved protein surfaces. Soaking the compound into crystals of kinases or GPCRs may reveal whether the twisted conformation is retained or flattened upon binding, providing insights into the energetic cost of conformational change and guiding the design of more selective inhibitors.

High-Purity Building Block for Multi-Step Synthesis and Fragment-Based Drug Discovery

The availability of 2-cyclopropyl-5-phenyl-1H-imidazole at 98% purity with a certificate of analysis from Sigma-Aldrich ensures reliable performance in multi-step synthetic sequences, including C–H activation, halogenation, and cross-coupling reactions. The high purity minimizes side-product formation and simplifies purification, making it suitable for fragment library construction and parallel synthesis. For procurement teams, selecting the higher-purity source reduces the need for in-house QC and re-purification, thereby accelerating project timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclopropyl-5-phenyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.